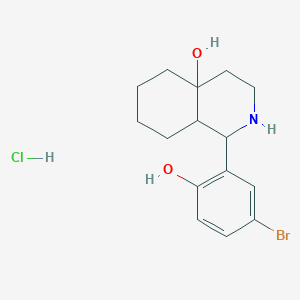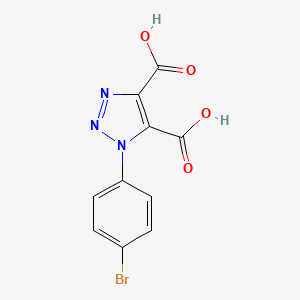
1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride, also known as BHIC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHIC belongs to the family of isoquinolinium compounds, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to enhance cognitive function and protect against neurodegeneration in animal models. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of this compound for specific experiments.
Orientations Futures
For research on 1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride include the development of derivatives, investigation of combination therapies, and further studies on its mechanism of action.
Méthodes De Synthèse
1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride can be synthesized through a multistep process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with cyclohexanone to form a chalcone intermediate. The chalcone intermediate is then reacted with ammonium acetate and sodium borohydride to produce the this compound compound. The synthesis method has been optimized to yield a high purity and yield of this compound.
Applications De Recherche Scientifique
1-(5-bromo-2-hydroxyphenyl)-4a-hydroxydecahydroisoquinolinium chloride has been shown to have potential therapeutic properties, particularly in the treatment of neurological disorders and cancer. In neurological disorders, this compound has been found to enhance cognitive function and protect against neurodegeneration. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2.ClH/c16-10-4-5-13(18)11(9-10)14-12-3-1-2-6-15(12,19)7-8-17-14;/h4-5,9,12,14,17-19H,1-3,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTDCMJNRKTMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=C(C=CC(=C3)Br)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![{3-(2-methylbenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6106969.png)

![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6107011.png)
![4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6107012.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![methyl 5-{4-[2-(isopropylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6107038.png)
![1-ethoxy-3-{[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}propan-2-ol](/img/structure/B6107040.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
